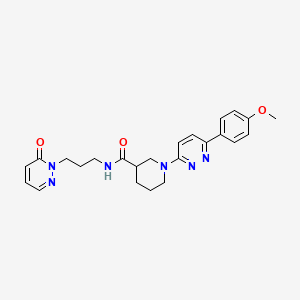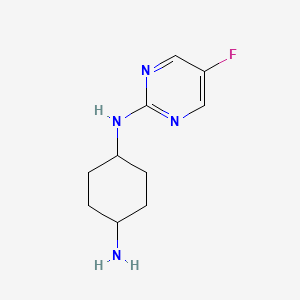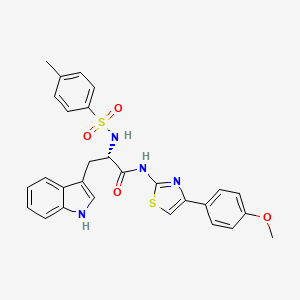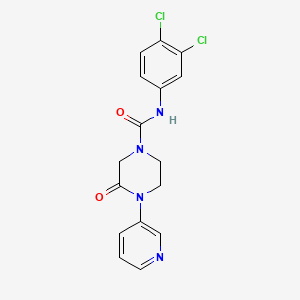![molecular formula C18H20N2O4S B2675447 2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-24-3](/img/structure/B2675447.png)
2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, ester, ketone) is also identified based on functional groups present in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, connectivity of atoms, and molecular weight.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes identifying the types of reactions the compound can undergo and the conditions required for these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques.Aplicaciones Científicas De Investigación
Biochemical Applications
- Enzyme Inhibition: Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. Certain sulfonamides exhibit potent inhibition of human carbonic anhydrase isoforms, including those relevant to tumor progression and glaucoma treatment (Altug et al., 2017), (Alafeefy et al., 2015).
- Antitumor Activity: Several sulfonamide compounds have demonstrated antitumor properties through various mechanisms, including inhibition of tumor-associated enzymes and induction of apoptosis in cancer cell lines (Sławiński & Brzozowski, 2006), (Faidallah et al., 2013).
Pharmacological Applications
- Photodynamic Therapy (PDT): Novel sulfonamide derivatives have been developed with potent photophysical and photochemical properties suitable for PDT, a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers for targeting cancer cells (Pişkin et al., 2020).
- Antimicrobial and Anti-HIV Activities: Sulfonamide derivatives have been synthesized with significant antimicrobial properties against various bacterial strains, including drug-resistant types, and demonstrated potential anti-HIV activity (Iqbal et al., 2006).
Environmental Applications
- Emerging Contaminant Analysis: Techniques have been developed for the detection and quantification of benzenesulfonamides, among other contaminants, in environmental samples, such as soil and outdoor air particulate matter. This research aids in assessing the environmental presence and potential risks of these compounds (Speltini et al., 2016), (Maceira et al., 2018).
Safety And Hazards
The safety and hazards of a compound are usually determined through toxicology studies. This includes studying the compound’s effects on cells and animals, and determining its LD50 (the lethal dose that kills 50% of the test population).
Direcciones Futuras
Future directions could involve further studies to optimize the compound’s synthesis, improve its properties, or explore new applications. For a biologically active compound, this could include in-depth biological studies or preclinical trials.
Please note that the above is a general approach and the specific analysis can vary depending on the nature of the compound and the available resources. For a comprehensive analysis of a specific compound, consultation with a chemist or a related expert would be necessary.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-8-12(2)17(13(3)9-11)25(22,23)20-14-4-5-16-15(10-14)18(21)19-6-7-24-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJSQHPGVJDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2675364.png)
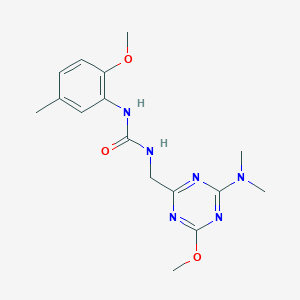
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
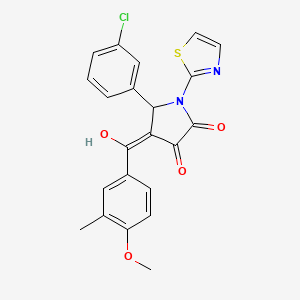
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)
